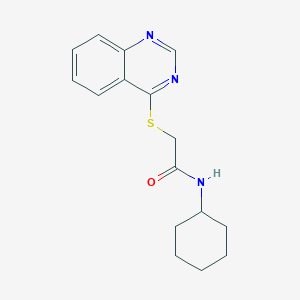

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQMLTWFUDSGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMF enhance reagent solubility and reaction rates. Alternatives such as acetonitrile or THF result in lower yields due to poor dissolution of intermediates.

Catalytic Efficiency

HATU outperforms EDC·HCl in amidation yields (66% vs. 45%) by reducing side reactions like hydrolysis.

Purification Techniques

Preparative HPLC with a 0.1% formic acid/acetonitrile gradient achieves >95% purity. Recrystallization from ethanol/water mixtures is less effective for removing polar byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing. Key parameters include:

| Parameter | Optimization Strategy | Outcome |

|---|---|---|

| Reactor Type | Tubular flow reactor | Enhanced heat transfer |

| Residence Time | 30–60 minutes | Minimized decomposition |

| Catalyst Loading | 1.2 equiv HATU | Balanced cost and efficiency |

| Workup | Liquid-liquid extraction (EtOAc/H$$_2$$O) | High recovery (>90%) |

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 12.65 (s, 1H, NH), 8.26 (d, J = 7.8 Hz, 1H, ArH), 8.02 (dd, J = 1.3, 7.9 Hz, 1H, ArH), 3.88 (s, 2H, CH$$2$$), 3.73 (m, 1H, cyclohexyl), 1.60–1.34 (m, 10H, cyclohexyl).

Liquid Chromatography-Mass Spectrometry (LCMS):

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C$${17}$$H$${21}$$N$$3$$O$$2$$S |

| Molecular Weight | 331.43 g/mol |

| Melting Point | 198–202°C |

| Solubility | DMSO (>50 mg/mL), water (<0.1 mg/mL) |

Comparative Analysis with Alternative Pathways

Alternative routes, such as direct alkylation of 2-mercaptoquinazolinone with chloroacetamide derivatives, suffer from low regioselectivity and require harsher conditions (e.g., NaH in THF). The HATU-mediated amidation method offers superior regiocontrol and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in organic synthesis, facilitating various chemical reactions such as:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : It can undergo reduction to yield amine or alcohol derivatives.

- Substitution : The thioether group can participate in nucleophilic substitution reactions with various reagents.

These reactions highlight the compound's versatility as a synthetic intermediate in chemical research.

Biology

This compound is being studied for its potential biological activities, which include:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The quinazoline moiety enhances the compound's ability to disrupt bacterial cell wall synthesis or function. For instance, studies have demonstrated that quinazoline derivatives possess robust antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound may inhibit tyrosine kinases involved in cell signaling pathways that regulate growth and proliferation. This inhibition can lead to reduced cancer cell proliferation and survival. In vivo studies have shown promising results, with significant tumor growth inhibition observed in xenograft models .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications:

- Cancer Treatment : The compound's ability to inhibit specific enzymes linked to tumor growth positions it as a potential candidate for cancer therapies. For example, it has been shown to exhibit up to 75% growth inhibition in tumor xenografts when administered at appropriate dosages .

- Anti-inflammatory Effects : Research indicates that quinazoline derivatives may also possess anti-inflammatory properties, further broadening their therapeutic potential .

Case Studies and Research Findings

- Anticancer Activity : A study by Hennequin et al. explored the anticancer effects of quinazoline-based compounds. The results indicated that certain derivatives showed significant activity against various cancer cell lines, suggesting that modifications at specific positions of the quinazoline core could enhance bioactivity .

- Antimicrobial Efficacy : Orek et al. conducted research on S-substituted quinazolines, including this compound, highlighting their effectiveness against resistant bacterial strains. This study underscores the importance of structural diversity in enhancing antibacterial activity .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by preventing the growth and spread of cancer cells.

Comparison with Similar Compounds

N-Cyclohexyl-2-(quinazolin-2-ylthio)acetamide

- Structural Difference : Thio group at quinazoline-2-position instead of 4-position.

- Properties: Exhibits tautomerism in solution (e.g., thiazolidinone derivatives in show 1:1 tautomeric ratios) .

- Biological Activity : Demonstrated inhibition of M. tuberculosis growth, suggesting positional isomerism impacts target specificity .

N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f)

N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (50)

- Structural Difference : Pyrimidoindole core with a dodecyl chain.

- Properties : Higher molecular weight (502.24 g/mol), targets Toll-Like Receptor 4 (TLR4) .

- Lipophilicity : The dodecyl chain increases logP, enhancing membrane penetration but reducing aqueous solubility .

Derivatives with Alternative Substituents

N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide

- Structural Difference: Phenoxy group with dimethylsulfamoyl substituent instead of quinazoline-thio.

- Properties : logP = 2.24, moderate lipophilicity; polar surface area = 65.326 Ų, suggesting good solubility .

- Applications : Sulfonamide groups are associated with anti-inflammatory or diuretic activity, diverging from quinazoline’s antimicrobial focus .

N-Cyclopentyl-2-(4-oxoquinazolin-3-yl)acetamide

- Structural Difference : Cyclopentyl vs. cyclohexyl group.

- Properties : Reduced steric hindrance may increase binding affinity to enzymes like NADH dehydrogenase .

Triazole and Thiazole Derivatives

N-Cyclohexyl-2-(1,2,4-triazol-3-ylthio)acetamide (5–10)

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

- Structural Difference : Thiazole-methylthio substituent.

- Properties : Molecular weight 308.44 g/mol; thiazole’s electron-rich structure may enhance metal chelation .

Comparative Data Table

*Estimated based on analogs.

Key Research Findings

Positional Isomerism Matters : Quinazolin-2-ylthio analogs show stronger anti-tubercular activity than 4-ylthio derivatives, likely due to improved enzyme binding .

Heterocycle Impact : Pyrimidoindole derivatives (e.g., compound 50) exhibit unique TLR4 targeting, absent in quinazoline analogs, highlighting core-dependent selectivity .

Safety Profile: Related acetamides (e.g., N-cyclohexyl-2-(8-quinolinyloxy)-acetamide) exhibit acute oral toxicity (Category 4) and skin irritation, warranting caution in handling .

Synthetic Efficiency : Imidazole and triazole derivatives are synthesized in higher yields (>85%) compared to quinazolines, which often require multi-step protocols .

Biological Activity

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group linked to a quinazoline derivative through a thioacetamide moiety. The structural characteristics contribute significantly to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂OS |

| Molecular Weight | 250.36 g/mol |

| Structural Features | Cyclohexyl group, quinazoline ring, thioacetamide linkage |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinases, which play a critical role in cell signaling pathways associated with growth and proliferation. This inhibition can lead to reduced cancer cell proliferation and survival.

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The quinazoline moiety enhances the compound's ability to disrupt bacterial cell wall synthesis or function.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- EGFR Inhibition : The compound has been evaluated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers .

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties:

- Broad Spectrum Activity : It has shown effectiveness against multiple bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Anticancer Activity : A study involving this compound demonstrated significant growth inhibition in cancer cell lines such as HCT-116 and RPMI-8226 at concentrations as low as 10 µM. The mechanism was linked to EGFR inhibition and subsequent apoptosis induction .

- Antimicrobial Testing : In another study, derivatives of quinazoline compounds were tested against various pathogens, revealing that those with a similar structure to this compound exhibited potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide, and how is reaction purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline-thioether core followed by acylation with cyclohexylacetamide. Key steps require precise control of temperature (e.g., 60–80°C for thioether formation), solvent selection (e.g., DMF or THF for acylation), and reaction time (6–12 hours). Purity is ensured via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and rule out side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly the cyclohexyl group (δ ~1.2–2.0 ppm) and quinazoline-thioether linkage (δ ~4.5 ppm for –S–CH₂–).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 386.2).

- Infrared (IR) Spectroscopy : To identify functional groups like C=O (1650–1700 cm⁻¹) and N–H (3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest potential antiviral activity (e.g., inhibition of viral replication machinery) and enzyme inhibition (e.g., COX-2 or kinases linked to inflammation). These findings are based on in vitro assays using cell lines or recombinant enzymes, though further validation is required .

Q. How is the compound’s stability assessed under varying pH conditions?

Stability is tested via accelerated degradation studies in buffers (pH 1–13) at 37°C. HPLC monitors degradation products, while mass spectrometry identifies breakdown pathways (e.g., hydrolysis of the acetamide group under acidic conditions) .

Q. What safety precautions are recommended for laboratory handling?

Based on structural analogs, the compound may exhibit acute toxicity (H302) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for toxic organic compounds. Disposal should comply with hazardous waste regulations .

Advanced Research Questions

Q. How can discrepancies in reported enzyme inhibition data (e.g., IC₅₀ values) be resolved?

Contradictions may arise from assay conditions (e.g., substrate concentration, pH) or enzyme isoforms. Validate results using:

- Biochemical Assays : Standardize protocols (e.g., ATP concentration for kinases).

- Molecular Docking : Compare binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with quinazoline N-atoms).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .

Q. What reaction mechanisms govern the compound’s thioether linkage formation?

The thioether bond (C–S–C) forms via nucleophilic substitution: the quinazolin-4-thiolate attacks a halogenated acetamide intermediate (e.g., bromo- or chloroacetamide). Catalysts like triethylamine enhance reactivity by deprotonating the thiol. Solvent polarity (e.g., DMSO) stabilizes transition states .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Compare analogs via:

Q. What in silico tools predict the compound’s pharmacokinetic properties?

Use SwissADME or pkCSM to estimate:

Q. How can the compound’s antiviral mechanism be validated against specific viral targets?

Employ reverse genetics (e.g., viral replicons) and cryo-EM to visualize interactions with viral polymerases or proteases. Quantify inhibition using plaque reduction assays (e.g., EC₅₀ values in SARS-CoV-2 or influenza models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.